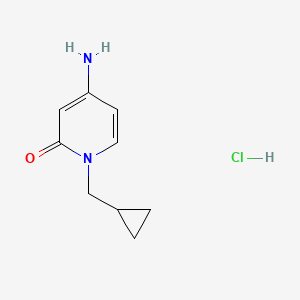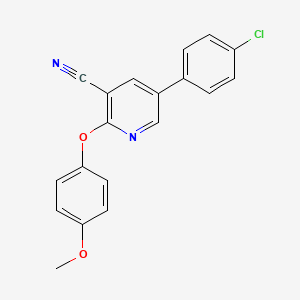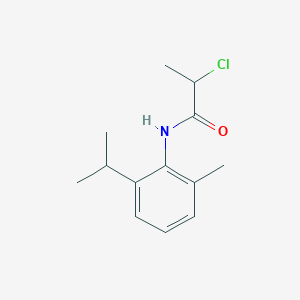
2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide” is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide” is defined by its molecular formula, C13H18ClNO . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide” include a molecular weight of 239.74 and a molecular formula of C13H18ClNO . Further specific properties like melting point, boiling point, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Propofol (2, 6-diisopropylphenol) Applications in Medical Research
Propofol, a compound with a somewhat related structure, has been extensively studied for its pharmacodynamic and pharmacokinetic properties, primarily used as an intravenous anaesthetic. Its rapid onset and recovery, even after prolonged use, and neuroprotective properties have made it a popular choice in both adult and pediatric sedation, as well as in the induction and maintenance of anesthesia (Fodale & Monaca, 2008). However, high doses over extended periods have been associated with Propofol Infusion Syndrome (PRIS), a rare but often fatal complication characterized by metabolic acidosis and cardiac failure.
Pharmacological Review of Chlorogenic Acid
Another structurally related compound, chlorogenic acid, found in green coffee extracts and tea, exhibits a wide range of pharmacological effects including antioxidant, anti-inflammatory, and neuroprotective activities. It has been highlighted for its potential therapeutic roles in managing lipid and glucose metabolism, which could be beneficial in treating disorders such as cardiovascular disease and diabetes (Naveed et al., 2018).
Thymol's Therapeutic Potential
Thymol, chemically known as 2-isopropyl-5-methylphenol, showcases various pharmacological properties including antibacterial, antifungal, and antitumor activities. Its therapeutic potential against cardiovascular, neurological, and metabolic diseases has been explored, with emphasis on its antioxidant and anti-inflammatory effects (Nagoor Meeran et al., 2017).
Environmental Research Applications
In environmental sciences, compounds with chloro and phenyl groups are often studied for their toxicity and degradation patterns. For instance, research on 2,4-D herbicide toxicity emphasizes the need for focusing on molecular biology and gene expression in future studies, indicating a trend toward understanding the molecular mechanisms underlying herbicide toxicity and resistance (Zuanazzi et al., 2020).
Wirkmechanismus
Safety and Hazards
While specific safety and hazard data for “2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide” is not available, it’s important to handle all chemicals with appropriate safety measures. A related compound has been noted to have potential hazards including acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methyl-6-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-8(2)11-7-5-6-9(3)12(11)15-13(16)10(4)14/h5-8,10H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLKTQNAKIHBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

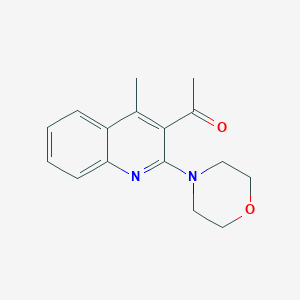
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2715309.png)
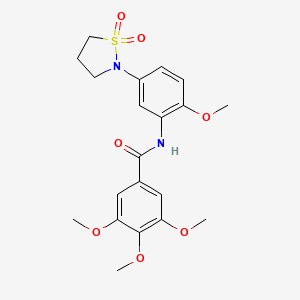
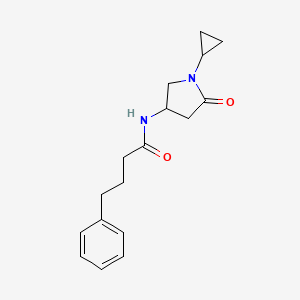

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)
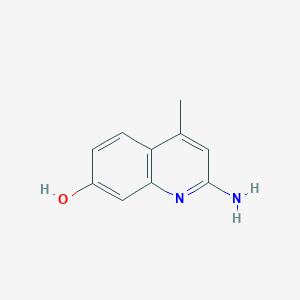
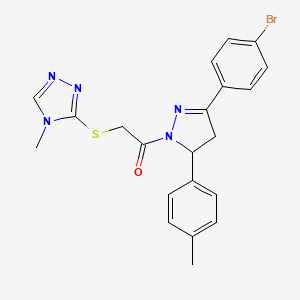
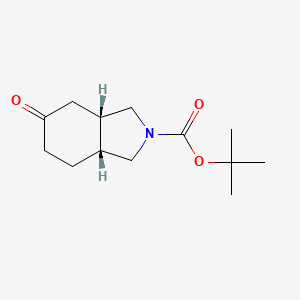

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid](/img/structure/B2715327.png)
![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)
